Thymidine, 5'-o-(p-toluenesulfonyl)-

説明

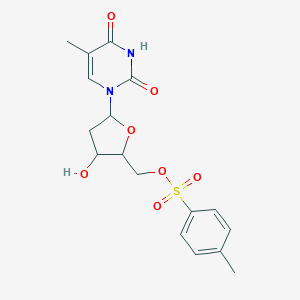

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWNGNFIIXLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993373 | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7253-19-2 | |

| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 O P Toluenesulfonyl Thymidine

Direct Esterification Protocols

The most common method for the synthesis of 5'-O-(p-toluenesulfonyl)thymidine is the direct esterification of thymidine (B127349) with p-toluenesulfonyl chloride. masterorganicchemistry.comwikipedia.org This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction. masterorganicchemistry.com

A general procedure involves dissolving thymidine in a solvent such as pyridine (B92270). masterorganicchemistry.com Pyridine often serves as both the solvent and the base. To this solution, p-toluenesulfonyl chloride is added, and the reaction mixture is stirred, often at room temperature, until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

The choice of base is a critical parameter in the efficiency of the tosylation reaction. wikipedia.org While pyridine is commonly used, other bases like triethylamine (B128534) can also be employed. In some cases, a combination of bases, such as triethylamine with a catalytic amount of trimethylammonium chloride, has been shown to be highly effective. wikipedia.org The primary role of the base is to scavenge the HCl generated, driving the reaction towards the formation of the tosyl ester. masterorganicchemistry.com

Purification and Characterization of the Compound

Following the completion of the synthesis, the reaction mixture contains the desired product, 5'-O-(p-toluenesulfonyl)thymidine, along with unreacted starting materials and byproducts. Therefore, a purification step is essential to isolate the pure compound.

A common purification method involves quenching the reaction, often by adding water or an aqueous solution, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Further purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is crucial for achieving good separation. A gradient of methanol (B129727) in dichloromethane is often effective. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified 5'-O-(p-toluenesulfonyl)thymidine. In some instances, recrystallization can be used as an alternative or additional purification step. google.com

The identity and purity of the synthesized compound are confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. researchgate.netnih.gov Characteristic signals for the tosyl group (aromatic protons and the methyl group) and the thymidine moiety are observed. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound, confirming the successful tosylation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the sulfonyl group. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the 5'-O-tosylation of thymidine. Several factors can be adjusted to achieve the desired outcome. researchgate.netrsc.org

Table 1: Key Parameters for Optimization of 5'-O-(p-toluenesulfonyl)thymidine Synthesis

| Parameter | Description | Potential Impact on Reaction |

| Solvent | The medium in which the reaction is conducted. | Affects solubility of reactants and can influence reaction rate and selectivity. Pyridine is a common choice as it also acts as a base. |

| Base | Neutralizes the HCl byproduct. | The choice and amount of base can significantly affect the reaction rate and prevent side reactions. wikipedia.org |

| Reaction Temperature | The temperature at which the reaction is carried out. | Can influence the reaction rate. Lower temperatures may be used to improve selectivity for the 5'-hydroxyl group. |

| Reaction Time | The duration of the reaction. | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side products. |

| Stoichiometry of Reactants | The molar ratio of thymidine to p-toluenesulfonyl chloride. | Using a slight excess of the tosylating agent can help drive the reaction to completion, but a large excess can lead to di-tosylation. |

The primary challenge in the tosylation of thymidine is achieving selectivity for the 5'-hydroxyl group over the 3'-hydroxyl group. The 5'-hydroxyl is generally more sterically accessible and therefore more reactive, which favors the formation of the desired product. However, careful control of the reaction conditions, particularly temperature and the stoichiometry of the reagents, is necessary to minimize the formation of the 3',5'-di-O-tosylated byproduct.

For instance, conducting the reaction at lower temperatures can enhance the selectivity for the more reactive 5'-position. Similarly, using a controlled amount of p-toluenesulfonyl chloride (often a slight excess) can help to ensure complete reaction of the thymidine while minimizing the formation of the di-substituted product.

Chemical Reactivity and Reaction Mechanisms Involving 5 O P Toluenesulfonyl Thymidine

Electrophilic Activation at the 5'-Position of the Deoxyribose Moiety

The introduction of the tosyl group to the 5'-oxygen atom of thymidine (B127349) is a critical activation step. The p-toluenesulfonate is an excellent leaving group due to the ability of the sulfonate group to delocalize the negative charge through resonance, making it a stable anion upon displacement. This departure transforms the 5'-carbon into a potent electrophilic center, highly susceptible to attack by a wide range of nucleophiles. This electrophilic activation is fundamental to the synthetic utility of 5'-O-(p-toluenesulfonyl)thymidine, enabling a variety of subsequent chemical transformations at this position. The reaction of thymidine with p-toluenesulfonyl chloride in pyridine (B92270) is a common method for this activation. researchgate.netmdpi.com

Nucleophilic Displacement Pathways

The activated 5'-position of tosylated thymidine readily undergoes nucleophilic substitution reactions (SN2), where the tosylate is displaced by various nucleophiles. These reactions are central to the synthesis of a diverse array of thymidine analogs with modified 5'-substituents.

The displacement of the 5'-tosyl group by phosphate (B84403) anions is a cornerstone for the synthesis of thymidine monophosphate (dTMP) and its analogs. nih.govnih.gov This reaction mimics the biological phosphorylation of thymidine, a crucial step in both the de novo and salvage pathways for DNA synthesis. nih.govtaylorandfrancis.com In the laboratory setting, reacting 5'-O-(p-toluenesulfonyl)thymidine with a phosphate source, such as a phosphate salt, leads to the formation of dTMP. This method is also adaptable for the synthesis of thymidine diphosphate (B83284) (dTDP) and triphosphate (dTTP) by using pyrophosphate or triphosphate anions as nucleophiles, respectively. These phosphorylated nucleosides are essential for DNA replication and are often studied as inhibitors of enzymes like thymidylate kinase. drugbank.com The efficiency of this displacement is critical for producing the biologically active forms of many nucleoside-based drugs.

The electrophilic 5'-carbon is also a target for nitrogen-based nucleophiles, leading to amination and quaternization products. Primary and secondary amines can displace the tosylate to form 5'-amino-5'-deoxythymidine (B1215968) derivatives. Tertiary amines, acting as nucleophiles, react with 5'-O-(p-toluenesulfonyl)thymidine to yield quaternary ammonium (B1175870) salts. researchgate.net Studies have explored the quaternization of 5'-O-tosyl derivatives of nucleosides with various amines like triethylamine (B128534), trimethylamine, and pyridine. researchgate.netmdpi.com These reactions typically require heating and extended reaction times to proceed to completion. The resulting quaternary ammonium salts of thymidine have been investigated for their potential biological activities. researchgate.net

| Reactant | Amine Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78% | mdpi.com |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Isoquinoline | 216 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 72% | mdpi.com |

| Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside | Pyridine | 70 °C, 14 days | N-((2,3-O-isopropylidene-β-D-ribofuranoside methyl)-5-yl)pyridinium mesylate | 66% | mdpi.com |

| Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside | Triethylamine | 30 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)triethylammonium mesylate | 19% | mdpi.com |

The versatile tosylate leaving group can also be displaced by various other nucleophiles to introduce halogens, azides, or thiol groups at the 5'-position.

Halogenation: Reaction with halide salts (e.g., sodium iodide, lithium bromide) in an appropriate solvent like acetone (B3395972) or DMF facilitates the synthesis of 5'-halogenated thymidines, such as 5'-iodo-5'-deoxythymidine. These halogenated derivatives are themselves useful intermediates for further synthetic transformations.

Azidation: The introduction of an azido (B1232118) group is achieved by reacting 5'-O-(p-toluenesulfonyl)thymidine with an azide (B81097) salt, typically sodium azide, in a polar aprotic solvent. The resulting 5'-azido-5'-deoxythymidine is a key precursor for synthesizing 5'-amino-5'-deoxythymidine via reduction, and it can also be used in click chemistry reactions.

Thiolation: Thiol groups can be introduced by displacement with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a protected thiol equivalent. This leads to the formation of 5'-thio-5'-deoxythymidine and its derivatives, which are of interest for their potential biological properties and as synthetic intermediates.

The introduction of selenium into nucleosides has garnered interest due to the unique biological activities of organoselenium compounds. nih.gov The displacement of the 5'-tosylate by a selenocyanate (B1200272) anion (SeCN⁻) provides a route to 5'-selenocyanato-5'-deoxythymidine. This reaction follows the typical SN2 pathway, where the selenocyanate ion acts as the nucleophile. The resulting 5'-selenocyanato derivatives can be further modified to create a range of selenium-containing thymidine analogs for biological evaluation.

Intramolecular Cyclization Phenomena and Control Strategies

A significant competing reaction pathway in the chemistry of 5'-O-(p-toluenesulfonyl)thymidine is intramolecular cyclization. The N3 position of the thymine (B56734) base can act as an internal nucleophile, attacking the electrophilic 5'-carbon. This results in the formation of a new anhydro bridge between the base and the sugar, leading to O²,3'-cyclothymidine or other cyclized structures. The stereochemistry of the starting material and the reaction conditions are crucial factors that influence the propensity for cyclization. csic.esnih.gov

Theoretical and experimental studies on related systems have shown that the energy barriers for cyclization can be significant and are dependent on the specific diastereomer. nih.govresearchgate.net Control strategies to minimize this side reaction are often necessary to achieve good yields of the desired 5'-substituted product. These strategies include:

Use of bulky protecting groups: Protecting the N3 position of the thymine base can prevent it from acting as a nucleophile.

Choice of solvent and temperature: Reaction conditions can be optimized to favor the intermolecular nucleophilic attack over the intramolecular cyclization. For instance, using highly polar solvents can solvate the nucleophile and the substrate, potentially hindering the intramolecular process.

Use of a highly reactive, external nucleophile in high concentration: This can kinetically favor the desired intermolecular displacement reaction.

Understanding and controlling these cyclization phenomena are critical for the successful synthetic application of 5'-O-(p-toluenesulfonyl)thymidine. csic.esresearchgate.net

Stereoelectronic Effects on Reactivity

The reactivity of 5'-O-(p-toluenesulfonyl)thymidine is significantly influenced by stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions. A key factor in the reactivity of this molecule is the conformation of the deoxyribose sugar ring, which exists in a dynamic equilibrium between two principal puckered states: C2'-endo and C3'-endo. This conformational preference has a direct impact on the orientation of the 5'-tosyl group and, consequently, on the feasibility of various reaction pathways, particularly nucleophilic substitution at the 5'-carbon.

In the context of nucleophilic substitution at the 5'-position of 5'-O-(p-toluenesulfonyl)thymidine, the reaction typically proceeds via an SN2 mechanism. This mechanism requires the nucleophile to approach the electrophilic carbon from the backside, at an angle of 180° to the leaving group (the tosylate). The efficiency of this backside attack is highly dependent on the steric environment around the reaction center, which is directly controlled by the sugar's conformation.

The orientation of the C-O bond of the tosyl group relative to the sugar ring is crucial. The C2'-endo and C3'-endo conformers present different steric hindrances to the incoming nucleophile. While specific quantitative data on the relative reaction rates of the C2'-endo and C3'-endo conformers of 5'-O-(p-toluenesulfonyl)thymidine are not extensively detailed in the available literature, the principles of stereoelectronic control in related systems provide a strong basis for understanding its reactivity. For a successful SN2 reaction, the molecule must adopt a conformation that minimizes steric clashes and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the σ* (antibonding) orbital of the C5'-O bond.

Computational studies and NMR conformational analysis are powerful tools for investigating these stereoelectronic effects. By determining the predominant solution-state conformation and the energy barriers between different conformers, it is possible to predict the most likely reaction pathways. For instance, if the C2'-endo conformation is more populated and presents a less hindered pathway for nucleophilic attack, it would be expected to be the more reactive species.

The table below summarizes the key conformational states of the deoxyribose ring in thymidine and their general implications for reactivity, which are applicable to 5'-O-(p-toluenesulfonyl)thymidine.

| Conformation | Predominant in | Structural characteristic | Implication for 5'-Substitution Reactivity |

| C2'-endo | B-form DNA | More extended and flexible sugar pucker | Generally allows for easier backside attack by a nucleophile due to reduced steric hindrance. |

| C3'-endo | A-form RNA | More compact sugar pucker | May present greater steric hindrance to an incoming nucleophile, potentially slowing the reaction rate. |

It is important to note that the actual reactivity will be a function of the population of each conformer and the rate at which they interconvert, as well as the specific reaction conditions.

Applications in the Synthesis of Advanced Nucleoside and Nucleotide Analogs

Development of Nucleoside Mono-, Di-, and Triphosphates

The conversion of nucleosides into their corresponding mono-, di-, and triphosphates is a fundamental process in the synthesis of biologically active molecules and probes. 5'-O-(p-toluenesulfonyl)-thymidine is a critical starting material in this endeavor, enabling the efficient introduction of the initial phosphate (B84403) moiety.

Synthetic Routes to 5'-Diphosphates

The synthesis of thymidine (B127349) 5'-diphosphate (dTDP) and its analogs often involves the initial conversion of 5'-O-(p-toluenesulfonyl)-thymidine to an intermediate that can be subsequently phosphorylated. One established method involves the direct amination of monotosylated thymidine to produce 5'-amino-5'-deoxythymidine (B1215968). nih.gov This amino-functionalized nucleoside can then undergo enzymatic phosphorylation to yield the corresponding diphosphate (B83284) derivative. nih.gov For instance, purified herpes simplex virus type 1-encoded pyrimidine deoxyribonucleoside kinase has been shown to directly convert 5'-amino-5'-deoxythymidine to its diphosphate form. nih.gov

| Starting Material | Reagent | Product |

| 5'-O-(p-toluenesulfonyl)-thymidine | Concentrated ammonium (B1175870) hydroxide | 5'-Amino-5'-deoxythymidine |

| 5'-Amino-5'-deoxythymidine | Herpes simplex virus type 1-encoded pyrimidine deoxyribonucleoside kinase, ATP | 5'-Amino-5'-deoxythymidine diphosphate |

Methodologies for 5'-Triphosphate Elaboration

The elaboration of 5'-O-(p-toluenesulfonyl)-thymidine to thymidine 5'-triphosphate (dTTP) typically proceeds through the formation of the corresponding monophosphate or a reactive intermediate. While direct conversion is less common, the tosylated precursor can be converted to other 5'-substituted derivatives which are then phosphorylated. Enzymatic methods play a crucial role in the subsequent phosphorylation steps, where thymidylate kinase catalyzes the conversion of thymidine monophosphate (dTMP) to dTDP, and nucleoside diphosphate kinase further phosphorylates dTDP to dTTP. medchemexpress.comnih.gov

Precursors for Radiopharmaceutical Imaging Probes

The tosyl group in 5'-O-(p-toluenesulfonyl)-thymidine makes it an important precursor for the synthesis of radiolabeled nucleoside analogs used in positron emission tomography (PET) imaging.

Synthesis of 2'-Deoxy-2'-[18F]Fluorothymidine ([18F]FLT) Precursors

5'-O-(p-toluenesulfonyl)-thymidine can be a starting material for the synthesis of precursors for the radiotracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT). nih.govresearchgate.net However, for the radiosynthesis of [¹⁸F]FLT, the more common strategy involves the use of precursors where the 5'-hydroxyl group is protected with a more robust group like trityl (Tr) or 4,4'-dimethoxytrityl (DMTr), and a good leaving group, such as nosyl or tosyl, is placed at the 3'-position. nih.govresearchgate.net The synthesis of these precursors often involves multiple steps starting from thymidine, where the 5'-position is first protected, followed by the introduction of the leaving group at the 3'-position.

| Precursor Component | Example |

| 5'-O-Protecting Group | Trityl (Tr), 4,4'-Dimethoxytrityl (DMTr) |

| 3'-Leaving Group | Methylsulfonyl, p-toluenesulfonyl, 4-nitrobenzenesulfonyl (nosyl) |

| 3-N-Protecting Group | tert-Butoxycarbonyl (Boc) |

Isotope Labeling Strategies

The radiosynthesis of [¹⁸F]FLT involves a nucleophilic substitution reaction where the leaving group at the 3'-position of the precursor is displaced by [¹⁸F]fluoride. nih.gov The most widely used precursor for automated synthesis is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine. nih.govresearchgate.net The labeling process typically involves the azeotropic drying of [¹⁸F]fluoride, followed by the reaction with the precursor in the presence of a phase-transfer catalyst. nih.govosti.gov Subsequent acidic hydrolysis removes the protecting groups to yield [¹⁸F]FLT. nih.gov Research has shown that nosylated precursors are generally more favorable for radiofluorination than their tosylated counterparts. nih.gov

Synthesis of Structurally Diversified Nucleoside Scaffolds

The reactivity of the tosyl group at the 5'-position of thymidine allows for the introduction of a wide range of substituents, leading to the synthesis of structurally diversified nucleoside scaffolds. This versatility makes 5'-O-(p-toluenesulfonyl)-thymidine a valuable reagent for preparing 5'-substituted cyclothymidine derivatives and other modified nucleosides. biosearchtech.combiosearchtech.com These modifications can alter the biological properties of the nucleoside, leading to the development of new therapeutic agents or molecular probes.

Formation of 5'-Substituted Cyclothymidine Derivatives

5'-O-Tosylthymidine serves as a key reagent for the preparation of 5'-substituted cyclothymidine derivatives. biosearchtech.com These cyclic structures are formed through intramolecular reactions, where a nucleophilic atom from the thymine (B56734) base attacks the electrophilic 5'-carbon, displacing the tosylate group. This cyclization process locks the conformation of the nucleoside, which is a valuable strategy for studying DNA structure and protein-DNA interactions. The resulting cyclothymidine derivatives can then be further modified to introduce additional functionalities. The formation of these derivatives often involves a base-catalyzed intramolecular cyclization, leading to a new covalent bond between the base and the sugar moiety.

Preparation of Double-Headed Nucleosides

A significant application of 5'-O-tosylthymidine is in the synthesis of "double-headed" nucleosides, where an additional nucleobase or another aromatic moiety is attached to the C5' position of the primary nucleoside. nih.gov This creates a bifurcated structure with unique base-pairing and stacking properties.

The synthesis often involves reacting 2'-deoxy-5'-O-tosyl nucleosides with the sodium salt of a nucleobase, such as adenine, in a solvent like dimethylformamide (DMF). semanticscholar.org The nucleophilic anion of the incoming base displaces the tosylate group at the 5'-position, forming a new carbon-nitrogen bond and linking the two nucleoside components. semanticscholar.org These complex molecules are investigated for their ability to interact with nucleic acid secondary structures like duplexes, bulged duplexes, and DNA zipper motifs. nih.gov For instance, oligodeoxynucleotides containing the double-headed nucleoside 5'(S)-C-(2-(thymin-1-yl)ethyl)thymidine have been synthesized and studied for their thermal stability in various nucleic acid complexes. nih.gov

Table 1: Synthesis of Double-Headed Nucleosides from Tosylated Precursors

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 2'-Deoxy-5'-O-tosylthymidine | Sodium salt of Adenine in DMF | 5'-(Adenin-9-yl)-5'-deoxythymidine | semanticscholar.org |

Derivatization to Quaternary Ammonium Salts

The reactivity of the 5'-tosyl group facilitates the synthesis of nucleoside derivatives containing a quaternary ammonium salt (QAS). researchgate.net These modifications introduce a permanent positive charge to the nucleoside structure, which can alter its biological activity and transport properties. The synthesis is typically achieved through quaternization reactions where 5'-O-tosylthymidine is treated with various tertiary amines. researchgate.net

Studies have demonstrated the successful reaction of 5'-O-tosyl derivatives of thymidine and uridine with amines such as triethylamine (B128534), trimethylamine, and pyridine (B92270) derivatives to yield the corresponding quaternary ammonium salts. researchgate.net These compounds are of interest due to the diverse biological properties associated with QAS, including potential antiviral, antibacterial, and antifungal activities. researchgate.net

Table 2: Examples of Quaternization Reactions of 5'-O-Tosylthymidine

| Reactant Amine | Resulting Quaternary Ammonium Group | Reference |

|---|---|---|

| Triethylamine | N,N,N-triethyl- | researchgate.net |

| Trimethylamine | N,N,N-trimethyl- | researchgate.net |

| 4-(N,N-dimethylamino)pyridine | 4-(N,N-dimethylamino)pyridinium- | researchgate.net |

| 2-Methylpyridine | 2-Methylpyridinium- | researchgate.net |

Exploration of Other C5' Functionalizations

The utility of 5'-O-tosylthymidine extends beyond the aforementioned applications to a broad spectrum of other C5' functionalizations. The tosylate group can be displaced by a variety of nucleophiles to introduce different chemical moieties, significantly diversifying the range of accessible thymidine analogs.

A key strategy involves the conversion of the tosylate into an azide (B81097) group. For example, the 5'-O-p-tolylsulfonyl derivatives of 5-halogenated-2'-deoxyuridines have been converted into the corresponding 5'-azido-2',5'-dideoxyuridines. nih.gov The 5'-azido group is a versatile functional handle that can be subsequently reduced to a primary amine (5'-amino), providing a site for further conjugation or modification. nih.gov This approach has been used to prepare 5'-amino analogs of thymidine and its halogenated derivatives, which have shown antiviral activity against Herpes simplex virus. nih.gov

Another example of C5' functionalization is the reductive displacement of the tosyl group. The 5'-hydroxyl group of a protected xylofuranose was selectively tosylated and subsequently reduced using lithium aluminum hydride (LiAlH4) to afford the 5'-deoxy (i.e., 5'-methyl) derivative in excellent yield. mdpi.com This demonstrates the utility of tosylation in deoxygenation reactions at the 5'-position. These diverse functionalizations underscore the importance of 5'-O-tosylthymidine as a cornerstone intermediate for developing novel nucleoside analogs for various biochemical and therapeutic investigations. nih.govnih.gov

Table 3: Summary of Chemical Compounds

| Compound Name | |

|---|---|

| 5'-O-(p-Toluenesulfonyl)thymidine | |

| 5'-O-Tosylthymidine | |

| Adenine | |

| Azidothymidine (AZT) | |

| Bromodeoxyuridine (BrdU) | |

| Cyclothymidine | |

| Deoxyadenosine | |

| Deoxythymidine | |

| 5-Ethynyl-2´-deoxyuridine (EdU) | |

| Iododeoxyuridine | |

| Lithium aluminum hydride | |

| p-Toluenesulfonyl chloride | |

| Pyridine | |

| Thymidine | |

| Thymine | |

| Triethylamine | |

| Trimethylamine |

Utility in Oligonucleotide Synthesis and Nucleic Acid Modification

Building Block for Oligonucleotide Assembly

5'-O-(p-toluenesulfonyl)-thymidine serves as a versatile precursor for the synthesis of various thymidine (B127349) derivatives essential for the construction of oligonucleotides. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the 5'-position. This allows for the introduction of a wide array of chemical moieties, transforming the thymidine scaffold into a customizable building block for solid-phase oligonucleotide synthesis. biosearchtech.com

One of the key applications of this compound is in the preparation of 5'-modified thymidine phosphoramidites. These phosphoramidites are the fundamental units used in automated DNA and RNA synthesis. By reacting 5'-O-(p-toluenesulfonyl)-thymidine with different nucleophiles, researchers can create a library of thymidine analogs with desired functionalities at the 5'-terminus. These functionalities can range from simple chemical groups to complex reporter molecules or ligands for targeted delivery. researchgate.netnih.gov For instance, the conversion of the 5'-tosyl group to a 5'-azido group provides a handle for "click" chemistry, enabling the efficient ligation of oligonucleotides. researchgate.net

The ability to introduce modifications at specific sites within an oligonucleotide sequence is crucial for a wide range of applications, including diagnostics, therapeutics, and nanotechnology. nih.govresearchgate.net The use of 5'-O-(p-toluenesulfonyl)-thymidine as a starting material provides a reliable and efficient route to these modified building blocks, thereby underpinning many advances in these fields. nih.govmdpi.comresearchgate.netbeilstein-journals.org

Introduction of Non-Natural Internucleosidic Linkages

A significant area of research in nucleic acid chemistry involves the replacement of the natural phosphodiester backbone with modified linkages. These modifications can enhance the stability of oligonucleotides against nuclease degradation, improve their cellular uptake, and modulate their binding affinity to target sequences. nih.govglenresearch.com 5'-O-(p-toluenesulfonyl)-thymidine has proven to be an invaluable reagent in the synthesis of oligonucleotides with such non-natural backbones.

Synthesis of Methylphosphonate Analogues

Methylphosphonate oligonucleotides, in which one of the non-bridging oxygen atoms of the phosphodiester linkage is replaced by a methyl group, represent an important class of nucleic acid analogs. glenresearch.com This modification renders the internucleosidic linkage resistant to cleavage by nucleases and imparts a neutral charge to the backbone, which can facilitate cellular penetration. nih.gov

A synthetic strategy for preparing thymidine oligonucleotides with 5'-methylenephosphonate linkages has been developed. nih.govnih.gov This method involves the use of a phosphonate (B1237965) protecting group and a condensing agent to form the desired internucleosidic bond. nih.govnih.gov While not directly starting from 5'-O-tosylthymidine in all published methods, the principle of activating the 5'-position for nucleophilic attack is a cornerstone of such syntheses, and the tosyl derivative represents a key synthon for creating the necessary precursors for these modified backbones. The resulting methylphosphonate-linked oligonucleotides have shown increased resistance to enzymatic degradation compared to their natural counterparts. nih.gov

Development of Modified Backbone Structures

Beyond methylphosphonates, 5'-O-(p-toluenesulfonyl)-thymidine facilitates the synthesis of a variety of other backbone-modified oligonucleotides. The reactivity of the 5'-tosyl group allows for its displacement by a range of nucleophiles, leading to the formation of diverse internucleosidic linkages.

For example, this chemistry is adaptable for creating linkages where the 5'-oxygen is replaced by other atoms or functional groups. These modifications can significantly alter the conformational properties and biological activity of the resulting oligonucleotides. Research in this area continues to explore novel backbone structures with enhanced therapeutic potential. researchgate.netglenresearch.com

Design of Functionalized Oligonucleotide Probes

Oligonucleotide probes are indispensable tools in molecular biology and diagnostics for the detection and quantification of specific nucleic acid sequences. The attachment of reporter molecules, such as fluorescent dyes or biotin, to these probes is essential for their function. 5'-O-(p-toluenesulfonyl)-thymidine provides a convenient starting point for the synthesis of such functionalized probes. nih.govnih.gov

The 5'-position of an oligonucleotide is a common and accessible site for the introduction of labels. By first converting 5'-O-(p-toluenesulfonyl)-thymidine into a derivative containing a reactive handle, such as an amine or an azide (B81097), a wide variety of reporter groups can be subsequently attached. researchgate.netnih.gov This post-synthetic modification approach allows for the flexible design of probes tailored to specific experimental needs.

Advanced Analytical and Computational Methodologies for 5 O P Toluenesulfonyl Thymidine Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental to the verification and characterization of 5'-O-(p-toluenesulfonyl)thymidine, confirming its identity and purity.

Proton and Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 5'-O-(p-toluenesulfonyl)thymidine in solution. Detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule, confirming the successful tosylation at the 5'-position of the deoxyribose sugar.

In a typical ¹H NMR spectrum, characteristic signals are observed for the protons of the thymine (B56734) base, the deoxyribose ring, and the p-toluenesulfonyl (tosyl) group. For instance, the methyl protons of the tosyl group typically appear as a singlet around 2.43 ppm, while the aromatic protons of this group show up as two distinct doublets in the downfield region (e.g., ~7.44 ppm and ~7.74 ppm) dovepress.com. The protons of the deoxyribose moiety and the thymine base resonate at specific chemical shifts that are well-documented for nucleoside derivatives dovepress.comchemicalbook.com. Assignments are confirmed using two-dimensional NMR experiments like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The signals are assigned based on established chemical shift ranges for nucleosides and tosyl groups, and further confirmed by heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) scienceopen.com.

Table 1: Representative NMR Data for Tosylated Moieties This table presents typical chemical shift ranges observed for the p-toluenesulfonyl group in related structures. Specific shifts for the target compound may vary based on solvent and experimental conditions.

| Group | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Tosyl | CH₃ | ~2.43 dovepress.com | Not specified |

| Tosyl | Aromatic CH | ~7.35 - 7.79 dovepress.com | Not specified |

| Deoxyribose | H1' | ~6.05 rsc.org | Not specified |

| Thymine | H6 | ~7.39 scienceopen.com | ~142.2 scienceopen.com |

Mass Spectrometric Techniques

Mass spectrometry (MS) provides an accurate determination of the molecular weight of 5'-O-(p-toluenesulfonyl)thymidine, confirming its elemental composition. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI), can determine the mass with high precision.

For 5'-O-(p-toluenesulfonyl)thymidine (C₁₇H₂₀N₂O₇S), the computed monoisotopic mass is 396.09912215 Da nih.gov. Experimental HRMS data would be expected to yield a value that matches this theoretical mass to within a few parts per million, providing definitive confirmation of the compound's identity rsc.org. The technique can also provide structural information through analysis of fragmentation patterns in tandem MS (MS/MS) experiments, where the molecule is fragmented and the masses of the resulting pieces are analyzed.

Table 2: Key Mass Spectrometry Data for 5'-O-(p-toluenesulfonyl)thymidine Data computed by PubChem. nih.gov

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O₇S |

| Molecular Weight | 396.4 g/mol |

| Exact Mass | 396.09912215 Da |

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens to examine the properties of 5'-O-(p-toluenesulfonyl)thymidine at an atomic level, offering insights that are often inaccessible through experimental means alone.

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbital energies (such as HOMO and LUMO), and reactivity of the molecule. These calculations can predict the most stable geometric arrangement of the atoms, bond lengths, and angles.

By analyzing the electronic distribution, QM methods can identify reactive sites within the molecule. For instance, the calculation of electrostatic potential maps can highlight electron-rich and electron-poor regions, predicting how the molecule might interact with electrophiles or nucleophiles. Furthermore, QM calculations are used to model reaction pathways, determining activation energies and transition state structures for reactions involving 5'-O-(p-toluenesulfonyl)thymidine, thereby providing a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of 5'-O-(p-toluenesulfonyl)thymidine is a key determinant of its reactivity and interactions. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time nih.govnih.gov. By simulating the motion of every atom in the molecule within a given environment (such as in a solvent like water), MD can reveal the preferred shapes (conformations) the molecule adopts and the dynamics of transitioning between them mun.cayoutube.com.

For 5'-O-(p-toluenesulfonyl)thymidine, MD simulations can elucidate the flexibility of the deoxyribose ring (sugar pucker), the orientation of the thymine base relative to the sugar (the glycosidic torsion angle), and the rotational freedom of the bulky tosyl group at the 5'-position nih.gov. Understanding this dynamic behavior is crucial, as the accessibility of the 3'-hydroxyl group and the orientation of the tosyl leaving group are directly influenced by the molecule's conformation, which in turn affects its performance in subsequent synthetic steps frontiersin.org. The simulations generate trajectories that can be analyzed to identify the most stable, low-energy conformations and the pathways for conformational change mun.ca.

Research on Biological Mechanisms and Molecular Probes Utilizing 5 O P Toluenesulfonyl Thymidine Derivatives

Elucidation of Enzymatic Pathways in DNA Metabolism (e.g., Thymidylate Kinases)

The synthesis of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis, involves a series of phosphorylation steps catalyzed by specific enzymes. This process, known as the salvage pathway, begins with the phosphorylation of thymidine (B127349) to thymidine monophosphate (dTMP) by thymidine kinase (TK). nih.govwikipedia.org Subsequently, thymidylate kinase (TMPK) phosphorylates dTMP to produce thymidine diphosphate (B83284) (dTDP), which is then converted to dTTP by nucleoside diphosphate kinase. nih.govwikipedia.org

The study of these enzymatic pathways is greatly aided by the use of substrate analogs. 5'-O-(p-toluenesulfonyl)thymidine is a key starting material for the synthesis of such analogs, including phosphonate (B1237965) derivatives of thymidine di- and triphosphate. acs.org These analogs can act as either substrates or inhibitors of enzymes like thymidylate kinase, providing insights into their catalytic mechanisms, substrate specificity, and regulation. wikipedia.org By systematically modifying the structure of the nucleoside, researchers can probe the active site of these kinases and understand the molecular interactions necessary for catalysis.

The expression and activity of enzymes like thymidine kinase 1 (TK1) and thymidylate synthase (TS) are closely linked to the cell cycle. nih.gov The use of derivatives synthesized from 5'-O-(p-toluenesulfonyl)thymidine allows for the investigation of how these enzymes contribute to providing the necessary dTTP pool for both DNA replication and repair. nih.gov For instance, modified thymidine analogs can help in studying the feedback regulation of thymidine kinase, where the end-product, dTTP, inhibits the enzyme's activity. wikipedia.org

Investigation of DNA Replication and Repair Processes at the Molecular Level

Thymidine analogs are invaluable tools for tracking DNA synthesis and investigating the intricate processes of DNA replication and repair. nih.gov Analogs such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov The detection of these incorporated analogs allows for the labeling and characterization of dividing cells. nih.gov

5'-O-(p-toluenesulfonyl)thymidine serves as a versatile precursor for creating a diverse range of thymidine analogs to study these processes. biosearchtech.comacs.orgnih.gov The tosyl group at the 5' position can be readily displaced to introduce various modifications, leading to the synthesis of analogs with specific properties for probing DNA replication and repair mechanisms. For example, the synthesis of 5'-azido- and 5'-amino-2',5'-dideoxyuridine (B8528164) derivatives from 5'-O-p-tolylsulfonyl precursors has been reported. nih.gov

Once incorporated into the genome, some of these analogs can be recognized as DNA damage, triggering cellular repair pathways. For instance, studies have shown that the thymidine analog EdU is recognized and removed by the nucleotide excision repair (NER) system in human cells. nih.gov This finding highlights how synthetic analogs can be used to study the specificity and mechanisms of DNA repair pathways. The ability to synthesize a variety of analogs from 5'-O-(p-toluenesulfonyl)thymidine opens up possibilities to create novel probes to investigate how different modifications are recognized and processed by the cellular DNA repair machinery, which includes pathways for removing oxidative lesions like 5-formyluracil, a product of thymine (B56734) oxidation. researchgate.net

Development of Chemical Probes for Cellular and Biochemical Studies

A chemical probe is a small molecule designed to study and manipulate biological systems by selectively interacting with a specific target, such as an enzyme or a protein. nih.gov 5'-O-(p-toluenesulfonyl)thymidine is a critical building block in the development of such probes for studying DNA metabolism and related cellular processes. biosearchtech.com Its reactivity allows for the straightforward synthesis of 5'-substituted thymidine derivatives. biosearchtech.comnih.gov

The versatility of 5'-O-(p-toluenesulfonyl)thymidine as a precursor enables the attachment of various reporter groups or functional moieties. For example, the alkyne group in the thymidine analog EdU, which can be synthesized through multi-step reactions often involving precursors like tosylated thymidine, allows for its detection via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe. nih.gov This bio-orthogonal labeling strategy is highly efficient and preserves the structural integrity of the cell, making it superior to older methods that required DNA denaturation. nih.gov

Furthermore, derivatives of 5'-O-(p-toluenesulfonyl)thymidine have been used to synthesize antiviral agents. nih.gov These antiviral nucleoside analogs, such as 5'-amino-2',5'-dideoxy analogs of halogenated deoxyuridines, act as molecular probes to investigate and inhibit viral replication processes, as exemplified by their activity against herpes simplex virus. nih.gov The development of such compounds relies on the initial functionalization of the 5' position, a reaction facilitated by the tosyl group on the starting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。